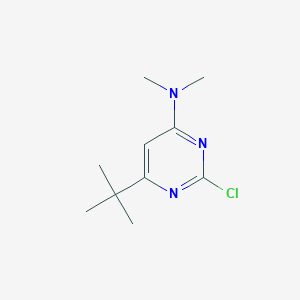

2-Chloro-4-dimethylamino-6-t-butylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-dimethylamino-6-t-butylpyrimidine, also known as CDP, is a pyrimidine derivative that has been widely used in scientific research. It is a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are key regulators of the cell cycle. CDP has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action is being extensively studied to develop new therapeutic strategies.

Mechanism of Action

2-Chloro-4-dimethylamino-6-t-butylpyrimidine inhibits the activity of CDK4/6 by binding to the ATP-binding pocket of these kinases. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the G1 phase of the cell cycle. Phosphorylation of Rb by CDK4/6 releases the transcription factor E2F, which promotes the expression of genes required for cell cycle progression. Inhibition of CDK4/6 by 2-Chloro-4-dimethylamino-6-t-butylpyrimidine leads to the accumulation of hypophosphorylated Rb, which sequesters E2F and prevents cell cycle progression.

Biochemical and Physiological Effects

2-Chloro-4-dimethylamino-6-t-butylpyrimidine has been shown to induce cell cycle arrest in cancer cells, which prevents their proliferation. In addition, 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. These effects are thought to be due to the inhibition of CDK4/6, which prevents the phosphorylation of Rb and the subsequent activation of E2F-dependent transcription.

Advantages and Limitations for Lab Experiments

2-Chloro-4-dimethylamino-6-t-butylpyrimidine has several advantages as a research tool. It is a potent and selective inhibitor of CDK4/6, which makes it a valuable tool for studying the role of these kinases in the cell cycle. 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has also been shown to have anticancer and neuroprotective properties, which make it a promising candidate for drug development. However, there are also some limitations to using 2-Chloro-4-dimethylamino-6-t-butylpyrimidine in lab experiments. 2-Chloro-4-dimethylamino-6-t-butylpyrimidine is a relatively complex molecule to synthesize, which can limit its availability and increase its cost. In addition, 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on 2-Chloro-4-dimethylamino-6-t-butylpyrimidine. One area of interest is the development of new analogs of 2-Chloro-4-dimethylamino-6-t-butylpyrimidine with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-Chloro-4-dimethylamino-6-t-butylpyrimidine treatment. This information could be used to develop personalized treatment strategies for cancer patients. Finally, there is interest in exploring the potential of 2-Chloro-4-dimethylamino-6-t-butylpyrimidine as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Overall, 2-Chloro-4-dimethylamino-6-t-butylpyrimidine is a promising research tool with potential applications in both basic and translational research.

Synthesis Methods

2-Chloro-4-dimethylamino-6-t-butylpyrimidine can be synthesized via a multistep reaction starting from 2-chloro-4,6-dimethylpyrimidine. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethyl chloroformate to form the corresponding ethyl ester. The ester is then reacted with dimethylamine to yield the N,N-dimethylamide. The final step involves the reaction of the N,N-dimethylamide with t-butyl bromide to form 2-Chloro-4-dimethylamino-6-t-butylpyrimidine. The overall yield of this synthesis method is around 25%.

Scientific Research Applications

2-Chloro-4-dimethylamino-6-t-butylpyrimidine has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of CDK4/6, which are key regulators of the G1 phase of the cell cycle. This inhibition leads to cell cycle arrest and prevents the proliferation of cancer cells. 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has shown promising results in preclinical studies as an anticancer agent, particularly in breast cancer, melanoma, and glioblastoma. In addition to its anticancer properties, 2-Chloro-4-dimethylamino-6-t-butylpyrimidine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name |

2-Chloro-4-dimethylamino-6-t-butylpyrimidine |

|---|---|

Molecular Formula |

C10H16ClN3 |

Molecular Weight |

213.71 g/mol |

IUPAC Name |

6-tert-butyl-2-chloro-N,N-dimethylpyrimidin-4-amine |

InChI |

InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(14(4)5)13-9(11)12-7/h6H,1-5H3 |

InChI Key |

DTIXERBFPRGSBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)N(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)Cl)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)

![(5Z)-2-(3,5-dimethylanilino)-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B242236.png)